Debenzoic acid bromotelmisartan-d4

Description

Contextualization within Angiotensin II Receptor Blocker (ARB) Research Paradigms

Telmisartan (B1682998) is a potent, long-acting Angiotensin II Receptor Blocker (ARB) widely used in the management of hypertension. nih.govbeilstein-journals.org It functions by selectively blocking the Angiotensin II Type 1 (AT1) receptor, which prevents the vasoconstrictive effects of angiotensin II and leads to a reduction in blood pressure. researchgate.netnih.gov The molecular structure of Telmisartan is complex, featuring a biphenylcarboxylic acid moiety connected to a dual benzimidazole (B57391) core. nih.govnih.gov

In medicinal chemistry, the study of structure-activity relationships (SAR) is fundamental. Researchers synthesize and investigate analogs—molecules with deliberate structural modifications—to pinpoint which parts of a drug molecule are essential for its biological activity. nih.gov For Telmisartan, studies have explored how changes to its structure affect its binding affinity to the AT1 receptor and its unique ability to partially activate PPAR-γ (peroxisome proliferator-activated receptor gamma), a nuclear receptor involved in metabolic regulation. researchgate.net Creating analogs, such as those missing a key functional group like the benzoic acid, allows scientists to probe the drug-receptor interaction at a molecular level. nih.gov

The synthesis of a derivative like Debenzoic acid bromotelmisartan —a hypothetical structure where the benzoic acid group is removed and a bromine atom is added—is driven by the need to answer specific biochemical questions. Removing the terminal carboxylic acid group, a key feature of "sartan" drugs, helps to determine its importance for AT1 receptor binding and pharmacological effect. The addition of a bromine atom can alter the electronic properties of the molecule or serve as a handle for further chemical modifications.

The further step of creating Debenzoic acid bromotelmisartan-d4 involves isotopic labeling, where four hydrogen atoms are replaced with their heavier, stable isotope, deuterium (B1214612). researchgate.net This deuteration does not typically alter the compound's chemical properties but provides a distinct mass signature, making it an invaluable tool for highly sensitive analytical techniques. aptochem.comsymeres.com

Significance of Deuterated Chemical Compounds in Advanced Biomedical Research

Stable isotope-labeled compounds, particularly deuterated versions of analytes, are indispensable in modern biomedical research. symeres.comnih.gov Their applications are primarily centered on improving the precision and accuracy of quantitative measurements and elucidating the metabolic pathways of drugs. umn.edu

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. nih.gov When a deuterated compound is administered, its journey through the body can be tracked with high specificity using mass spectrometry. researchgate.net This allows researchers to identify metabolites with confidence, as they will retain the isotopic label, helping to distinguish them from endogenous substances. umn.edu This technique is crucial for building a complete picture of a drug's biotransformation. nih.gov

The "gold standard" in quantitative bioanalysis, especially using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.netwuxiapptec.com An internal standard is a compound of known quantity added to every sample, which helps to correct for variations during sample processing, injection, and analysis. researchgate.netkcasbio.com

A deuterated compound like this compound is the ideal internal standard for quantifying its non-deuterated counterpart. aptochem.com Because it is chemically almost identical to the analyte, it behaves similarly during extraction from biological matrices (like plasma or urine) and during chromatographic separation. wuxiapptec.com However, its increased mass (due to the four deuteriums) allows the mass spectrometer to detect it as a separate entity from the analyte. aptochem.com This co-eluting, yet mass-distinguishable, behavior dramatically improves the accuracy, precision, and robustness of the analytical method. researchgate.netnih.gov

Research Objectives and Scope of Investigation for this compound Studies

The primary research objective for a compound like this compound is to serve as a high-fidelity analytical tool. The scope of its investigation would be focused on the following areas:

Bioanalytical Method Validation: The compound would be central to the development and validation of a quantitative assay for its non-deuterated analog, "Debenzoic acid bromotelmisartan," in biological samples. This validation process ensures the method is linear, accurate, precise, and specific, meeting regulatory guidelines. nih.govnih.gov

Pharmacokinetic Studies: Once a validated method is established, the deuterated standard would be used to accurately measure the concentration of the parent compound over time in preclinical research models. This data is essential for determining the pharmacokinetic profile (e.g., half-life, clearance) of the novel derivative. ajpaonline.com

Metabolite Identification and Quantification: In parallel with pharmacokinetic studies, the known mass signature of the deuterated standard aids in the search for and quantification of metabolites of the parent compound, providing a clearer understanding of its metabolic pathways. nih.gov

Data Tables

Table 1: Comparative Physicochemical Properties

This table outlines the calculated properties of the parent ARB, Telmisartan, and the hypothetical research compound, this compound. The changes in molecular formula and weight reflect the described structural modifications.

| Property | Telmisartan | This compound |

| Chemical Formula | C₃₃H₃₀N₄O₂ | C₂₆H₂₃BrD₄N₄ |

| Average Molecular Weight ( g/mol ) | 514.62 | 507.49 |

| Core Structure | Biphenylcarboxylic acid with dual benzimidazoles | Bromo-biphenyl with dual benzimidazoles |

| Isotopic Label | None | Deuterium (d4) |

| Primary Research Use | Antihypertensive Therapeutic Agent | Bioanalytical Internal Standard |

Table 2: Illustrative Bioanalytical Method Parameters (LC-MS/MS)

This table shows a hypothetical set of parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed to quantify Debenzoic acid bromotelmisartan using its deuterated internal standard.

| Parameter | Setting | Purpose |

| Analyte | Debenzoic acid bromotelmisartan | The compound to be measured. |

| Internal Standard (IS) | This compound | Used to correct for analytical variability. researchgate.net |

| Biological Matrix | Human or animal plasma, urine | The biological fluid in which the analyte is measured. |

| Instrumentation | UHPLC coupled to a Triple Quadrupole Mass Spectrometer | Provides separation and highly selective, sensitive detection. ajpaonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Creates charged ions from the compounds for MS analysis. |

| Analyte Transition (Q1/Q3) | e.g., m/z 503.2 -> 275.1 | Specific mass-to-charge ratio of the parent ion and a fragment ion for quantification. |

| IS Transition (Q1/Q3) | e.g., m/z 507.2 -> 279.1 | The corresponding transition for the deuterated standard, showing a +4 Da mass shift. |

| Calibration Range | e.g., 0.5 - 500 ng/mL | The concentration range over which the method is proven to be accurate and precise. nih.gov |

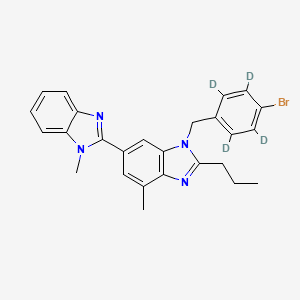

Structure

3D Structure

Properties

Molecular Formula |

C26H25BrN4 |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

1-[(4-bromo-2,3,5,6-tetradeuteriophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |

InChI |

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3/i10D,11D,12D,13D |

InChI Key |

GXKCZEMZHFWQDW-ZGAVCIBUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])Br)[2H] |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Debenzoic Acid Bromotelmisartan D4

Retrosynthetic Analysis and Precursor Identification for Debenzoic acid bromotelmisartan-d4

A retrosynthetic analysis of this compound is crucial for devising a viable synthetic route. This process involves mentally deconstructing the target molecule into simpler, commercially available or easily synthesizable precursors.

Identification of Key Synthetic Intermediates and Synthon Equivalents

The synthesis of telmisartan (B1682998) and its analogs typically involves the coupling of two key benzimidazole-containing fragments. scholarsresearchlibrary.com For this compound, the retrosynthetic disconnection reveals two primary synthons: a deuterated n-propyl benzimidazole (B57391) portion and a brominated biphenyl (B1667301) methyl benzimidazole portion.

The key intermediates identified through this analysis include:

4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-(propyl-d4)-1H-benzimidazole: This intermediate contains the required deuterium (B1214612) labels on the propyl group.

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a related carboxylic acid precursor): This fragment provides the brominated biphenyl backbone, with the benzoic acid group absent.

The synthesis of the bis-benzimidazole core is a critical step. acs.org One common approach involves the condensation of N-methyl-o-phenylenediamine with a substituted benzimidazole-6-carboxylic acid. googleapis.comgoogle.com In this case, the carboxylic acid precursor would need to be synthesized with the deuterated propyl group already in place.

Strategic Planning for Stereospecific and Regioselective Deuterium Incorporation

The introduction of deuterium atoms requires careful planning to ensure they are placed at the desired positions without scrambling. nih.gov For this compound, the four deuterium atoms are located on the n-propyl group.

A common strategy for achieving this is to use a deuterated precursor for the propyl chain. For instance, deuterated butyric acid or a derivative can be used to introduce the propyl-d4 group during the formation of the benzimidazole ring. researchgate.net The use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can also be employed for the reduction of a suitable precursor to introduce deuterium. nih.gov

Late-stage deuteration is another possibility, although it can be challenging to achieve high regioselectivity. researchgate.netacs.org Methods involving transition metal-catalyzed hydrogen isotope exchange (HIE) have been developed for the deuteration of complex molecules, often using D₂O as the deuterium source. researchgate.netnih.gov

Chemical Synthesis Pathways for this compound

Multi-Step Organic Synthesis Protocols and Reaction Optimization

A plausible synthetic route would begin with the synthesis of the deuterated benzimidazole intermediate. This can be achieved by reacting a suitably substituted diamine with deuterated butyric acid or its corresponding aldehyde.

The subsequent steps would involve the construction of the second benzimidazole ring, followed by the crucial coupling reaction with the brominated biphenyl methyl fragment. A Suzuki coupling reaction is a powerful tool for forming the biaryl linkage present in telmisartan and could be adapted for this synthesis. scholarsresearchlibrary.com

The final step would be the N-alkylation of the benzimidazole core with the brominated biphenyl methyl precursor. This reaction is typically carried out in the presence of a base.

Optimization of reaction conditions, including solvent, temperature, and catalyst choice, is critical at each stage to ensure efficient conversion and minimize side reactions.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

Given the complexity of the synthesis, purification of intermediates and the final product is essential. Common techniques include:

Crystallization: This is often used to purify solid intermediates and the final compound. google.com The choice of solvent is critical for obtaining high-purity crystals.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a standard method for separating the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can be used for final purification and analysis.

Extraction: Liquid-liquid extraction is frequently employed to separate compounds based on their differential solubility in immiscible solvents.

The purity of the final product, this compound, is typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H), mass spectrometry (MS), and HPLC. nih.govnih.govnih.gov

Advanced Isotopic Labeling Techniques for Deuterium Incorporation

Beyond traditional methods, advanced techniques for isotopic labeling are continually being developed. clearsynth.com These methods offer potential advantages in terms of efficiency, selectivity, and the ability to label complex molecules at late stages of a synthesis. researchgate.netacs.org

For the synthesis of this compound, some of these advanced techniques could be considered:

Transition Metal-Catalyzed C-H Activation/Deuteration: This approach allows for the direct replacement of C-H bonds with C-D bonds, often with high regioselectivity. youtube.com Catalysts based on iridium, palladium, or rhodium have shown great promise in this area. researchgate.net

Photoredox Catalysis: Light-mediated reactions can provide mild and selective methods for deuterium incorporation. nih.gov

Biocatalysis: Enzymes can be used to catalyze deuteration reactions with high stereospecificity and regioselectivity, often under mild conditions. researchgate.net

The application of these advanced methods could potentially streamline the synthesis of this compound and other complex deuterated molecules. nih.gov

Deuterium Exchange Reactions and Catalytic Deuteration Methodologies

The introduction of deuterium into the molecular structure of this compound can be achieved through various methods, with catalytic deuteration being a prominent approach. These methods can be applied to introduce deuterium at specific sites, which is critical for the stability of the label and to avoid interference with metabolic pathways if used in pharmacokinetic studies.

One effective method involves heterogeneous catalysis using a palladium catalyst combined with aluminum and heavy water (D₂O). mdpi.com In this system, deuterium gas is generated in situ from the reaction between aluminum and D₂O, which is then used by the palladium catalyst to facilitate the hydrogen-deuterium (H-D) exchange. mdpi.com This method is advantageous due to its safety, as it avoids the handling of flammable deuterium gas, and its potential for high selectivity. For a molecule like a telmisartan precursor, this could be used to deuterate specific positions, such as those adjacent to carbonyl groups or on aromatic rings, depending on the reaction conditions.

Another common strategy is the use of deuterated reagents in the early stages of the synthesis. For instance, catalytic reduction of a suitable precursor with deuterium gas over a catalyst like palladium on carbon (Pd/C) can introduce deuterium atoms across a double bond or reduce a functional group. The choice of catalyst and reaction conditions is critical to control the regioselectivity and stereoselectivity of the deuterium incorporation.

The following table summarizes potential catalytic deuteration methodologies applicable to the synthesis of deuterated telmisartan analogs:

| Methodology | Deuterium Source | Catalyst | Description | Advantages |

| Catalytic H-D Exchange | Heavy Water (D₂O) | Pd/C-Al | In situ generation of D₂ gas for H-D exchange. mdpi.com | Safer handling, environmentally benign. mdpi.com |

| Catalytic Reduction | Deuterium Gas (D₂) | Pd/C, PtO₂, Raney Ni | Reduction of unsaturated bonds or functional groups with D₂. | High efficiency for specific transformations. |

| Transfer Deuteration | Deuterated Solvents (e.g., isopropanol-d₈) | Transition Metal Catalysts | Transfer of deuterium from a donor molecule to the substrate. | Mild reaction conditions. |

It is important to note that direct H-D exchange on the final, complex molecule can sometimes lead to a mixture of isotopologues with varying numbers of deuterium atoms and at different positions. Therefore, the synthesis of specifically labeled precursors is often the preferred route for producing high-purity standards.

Synthesis of Labeled Precursors and Subsequent Transformation

A more controlled and widely used approach to synthesize a specifically labeled compound like this compound is to build the molecule from smaller, pre-labeled building blocks. This strategy ensures that the deuterium atoms are in stable positions and that the isotopic purity is high. The synthesis of telmisartan itself can be adapted for this purpose.

The synthesis of telmisartan often involves the construction of the bis-benzimidazole core followed by coupling to a biphenyl moiety. beilstein-journals.orgnih.gov A plausible route for this compound would involve the synthesis of a deuterated benzimidazole precursor. For example, the propyl group at the 2-position of one of the benzimidazole rings is a common site for deuteration. This can be achieved by using deuterated butyric anhydride (B1165640) or a similar four-carbon building block during the formation of the benzimidazole ring. To achieve a d4 label, one could envision using a deuterated butyric acid derivative where four hydrogen atoms have been replaced by deuterium.

A key step in many telmisartan syntheses is the Suzuki coupling to form the biphenyl core. beilstein-journals.orgscholarsresearchlibrary.com The "bromo" and "debenzoic acid" aspects of the target compound's name suggest it may be an intermediate in the synthesis of a telmisartan analog, where a bromo-substituted biphenyl precursor is used, and the final hydrolysis step to create the carboxylic acid is omitted.

A proposed synthetic pathway could involve the following key steps:

Synthesis of a Deuterated Benzimidazole Intermediate: Reaction of a diamino-benzene derivative with a deuterated butyric acid equivalent (containing four deuterium atoms) to form the 2-propyl-d4-benzimidazole ring.

N-Alkylation: Alkylation of the deuterated benzimidazole with a bromo-substituted benzyl (B1604629) halide. This step connects the benzimidazole core to the biphenyl precursor. The name "bromotelmisartan" suggests the bromine atom remains on the final structure.

Formation of the Second Benzimidazole Ring: Construction of the second benzimidazole ring, which could be N-methylated using a standard reagent as the deuterium is already incorporated. google.com

Final Assembly without Final Hydrolysis: The "Debenzoic acid" nomenclature implies the absence of the carboxylic acid group found in telmisartan. Many syntheses of telmisartan utilize a precursor with a nitrile or an ester group that is hydrolyzed in the final step to yield the carboxylic acid. beilstein-journals.orgscholarsresearchlibrary.com For "this compound," this final hydrolysis step would be omitted, leaving the precursor functional group in place.

The following table outlines a hypothetical synthetic sequence for a key intermediate:

| Step | Reaction | Key Reagents | Purpose |

| 1 | Benzimidazole Formation | o-phenylenediamine derivative, butyric acid-d4 | Formation of the deuterated 2-propyl-benzimidazole core. |

| 2 | N-Alkylation | Deuterated benzimidazole, methyl 4'-(bromomethyl)-2-bromobiphenyl | Coupling of the benzimidazole to the bromo-biphenyl moiety. |

| 3 | Second Ring Formation & Cyclization | Reductive amination-condensation | Construction of the second benzimidazole ring. beilstein-journals.org |

This precursor-based approach provides excellent control over the location and number of deuterium atoms, leading to a high-purity research standard.

Advanced Analytical Research Methodologies for Debenzoic Acid Bromotelmisartan D4

Chromatographic Separation Techniques for Complex Biological Matrices

The separation of Debenzoic acid bromotelmisartan-d4 from the active pharmaceutical ingredient (API), other related impurities, and endogenous components in biological samples presents a significant analytical challenge. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstone techniques for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for the analysis of this compound involves a systematic optimization of several key parameters to achieve adequate separation and peak shape. A typical starting point is reverse-phase HPLC, which is well-suited for the separation of moderately polar to nonpolar compounds like telmisartan (B1682998) and its impurities.

Method development often begins with the selection of an appropriate stationary phase. C18 columns are a common choice due to their versatility and wide range of applicability. For instance, a study on telmisartan and its impurities utilized an Inertsil ODS-3V column (150 mm × 4.6 mm, 3.5 μm) to achieve good separation. pharmaffiliates.com The mobile phase composition is another critical factor. A gradient elution is generally preferred over isocratic elution for complex samples containing multiple impurities with varying polarities. A common mobile phase combination consists of an aqueous component, often a buffer to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. For example, a method for telmisartan impurities employed a mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) (pH 3.5) and a mixture of Milli-Q water and acetonitrile (100:900 v/v). pharmaffiliates.com

The detection wavelength is selected based on the UV absorbance maxima of the analyte. For telmisartan and its related compounds, detection is often carried out around 230 nm or 296 nm. pharmaffiliates.comresearchgate.net The flow rate and column temperature are also optimized to ensure efficient separation within a reasonable analysis time. A flow rate of 1.0 mL/min and a column temperature of 40 °C have been reported as effective for separating telmisartan and its impurities. pharmaffiliates.com

A typical HPLC method for analyzing telmisartan-related impurities might involve the following optimized parameters:

| Parameter | Condition |

| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) |

| Mobile Phase B | Milli-Q Water : Acetonitrile (100:900 v/v) |

| Gradient | Optimized for separation of all impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

| Data derived from a study on the simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities. pharmaffiliates.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

To meet the demands of high-throughput analysis and to achieve superior separation efficiency, ultra-high-performance liquid chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with sub-2 µm particles, which leads to significantly higher resolution, faster analysis times, and reduced solvent consumption.

The principles of method development for UHPLC are similar to those for HPLC, but with adjustments to accommodate the smaller particle sizes and higher operating pressures. For the analysis of telmisartan and its impurities, a gradient reverse-phase UHPLC method can provide excellent separation. A study successfully employed a BEH C18 column (100 mm × 2.1 mm, 1.7 µm) for the quantitative estimation of telmisartan purity in the presence of its degradation products and impurities. researchgate.net Another UPLC method for the simultaneous determination of telmisartan and chlorthalidone (B1668885) impurities utilized an Acquity BEH Shield-RP18 column (100 x 2.1 mm, 1.7 µm). oup.com

The mobile phase composition in UHPLC often remains similar to HPLC methods, but the gradient profile is typically much steeper to take advantage of the faster separation capabilities. A representative UHPLC method might use a gradient of a buffered aqueous phase (e.g., 0.025M Potassium dihydrogen phosphate at pH 4.5) and acetonitrile. oup.com The flow rate in UHPLC is generally lower than in HPLC (e.g., 0.3 mL/min) due to the smaller column dimensions. oup.com

A comparison of typical UHPLC parameters for telmisartan impurity analysis is presented below:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.025M Potassium Dihydrogen Phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, 1 mL Triethylamine in water (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min)/%B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, 18/20 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 290 nm |

| Data derived from a study on the simultaneous determination of Telmisartan and Chlorthalidone impurities. oup.com |

Evaluation of Chiral Separation Techniques for Enantiomeric Purity (if applicable to related non-deuterated compounds)

The presence of chiral centers in a molecule can lead to the existence of enantiomers, which may exhibit different pharmacological and toxicological properties. While Debenzoic acid bromotelmisartan itself is an achiral molecule, it is important to consider the potential for chirality in other related impurities of telmisartan. nih.gov Telmisartan itself does not possess a chiral center.

Should a related impurity be chiral, specialized chiral separation techniques would be necessary to determine its enantiomeric purity. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. club.be The selection of the appropriate chiral column and mobile phase is crucial and often requires screening a variety of CSPs and solvent systems. Both normal-phase and reversed-phase modes can be employed for chiral separations. pharmaffiliates.com

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of this compound. It offers unparalleled sensitivity and selectivity, enabling both the quantification of trace levels and the elucidation of its chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis

For the trace analysis of this compound, which is often used as an internal standard, a highly sensitive and specific LC-MS/MS method is required. The development of such a method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.

As a deuterated analog, this compound is an ideal internal standard for the quantification of the non-deuterated Debenzoic acid bromotelmisartan. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing high accuracy and precision.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In this mode, a specific precursor ion (the molecular ion or a prominent adduct) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, the precursor ion would be its protonated molecule [M+H]+, which would have a mass-to-charge ratio (m/z) four units higher than the non-deuterated analog due to the four deuterium (B1214612) atoms. The molecular weight of Debenzoic acid bromotelmisartan is 473.4 g/mol . Therefore, the [M+H]+ ion for the non-deuterated compound would be approximately m/z 474.4, and for the d4-analog, it would be approximately m/z 478.4.

A hypothetical set of MRM transitions for the analysis of Debenzoic acid bromotelmisartan and its d4-internal standard is presented below, based on the principles of mass spectrometry.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Debenzoic acid bromotelmisartan | ~474.4 | To be determined experimentally |

| This compound | ~478.4 | To be determined experimentally |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for the unambiguous identification of unknown impurities and for the confirmation of the elemental composition of known compounds like this compound.

By determining the exact mass of the molecular ion, the elemental formula of this compound can be confidently confirmed. Furthermore, HRMS can be used to study the fragmentation pattern of the molecule in detail. By analyzing the exact masses of the fragment ions produced in the mass spectrometer (MS/MS or MSn experiments), the structure of the fragments can be deduced, providing a comprehensive understanding of the molecule's fragmentation pathway. This information is crucial for structural elucidation and for developing robust and specific MRM methods for quantification.

For example, a study on telmisartan degradation products utilized a high-resolution Orbitrap mass spectrometer to identify unknown degradants. The exact mass measurements allowed for the determination of the elemental composition of the degradation products, leading to their structural identification. A similar approach would be employed for the detailed characterization of this compound and its fragmentation products.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational and Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). news-medical.netwikipedia.org This multidimensional separation capability is particularly valuable for distinguishing between isomers that are indistinguishable by mass spectrometry alone. rsc.org

For this compound, IMS-MS can be employed to differentiate potential positional isomers. For instance, the bromine atom could be substituted at different positions on the phenyl ring, resulting in ortho-, meta-, and para-isomers. These isomers would have identical masses but potentially different three-dimensional structures, leading to distinct drift times in the ion mobility cell. The rotationally averaged collision cross-section (CCS), a value derived from the drift time, serves as a unique physicochemical descriptor for each isomer. news-medical.net

The coupling of IMS with high-resolution mass spectrometry (HRMS) enhances analytical specificity, allowing for the separation of the deuterated compound from its non-deuterated analogues, impurities, or metabolites, which might co-elute during chromatographic separation. news-medical.netrsc.org

Table 1: Hypothetical IMS-MS Data for Isomeric Differentiation of this compound

| Isomer (Proposed) | Molecular Formula | Exact Mass (m/z) | Expected Collision Cross-Section (CCS) in N₂ (Ų) |

| para-bromo-isomer | C₂₆H₂₁D₄BrN₄ | 477.14 | 215.5 |

| ortho-bromo-isomer | C₂₆H₂₁D₄BrN₄ | 477.14 | 218.2 |

| meta-bromo-isomer | C₂₆H₂₁D₄BrN₄ | 477.14 | 216.8 |

This table presents hypothetical data based on the principle that different positional isomers can be separated by their distinct collision cross-sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. acs.orgjchps.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, connectivity, and stereochemistry of this compound.

¹H NMR spectroscopy is fundamental for verifying the molecular structure and confirming the incorporation of deuterium. The spectrum of this compound would be expected to show the absence of signals corresponding to the protons of the biphenyl-2-carboxylic acid moiety when compared to the spectrum of telmisartan. researchgate.net Crucially, the integration of the signals corresponding to the n-propyl group would be significantly reduced, confirming the d4-labeling at this position. The disappearance or reduction of specific proton signals is a direct indicator of successful deuteration. libretexts.org

Table 2: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton Assignment (Proposed Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (benzimidazoles, bromo-phenyl) | 7.0 - 8.0 | m | 10H |

| -CH₂- (benzyl) | 5.4 | s | 2H |

| -N-CH₃ | 3.8 | s | 3H |

| -CH₂- (propyl, α to benzimidazole) | 2.7 | t | 2H |

| -CD₂- (propyl, deuterated) | Not observed | - | - |

| -CD₂H (propyl, deuterated) | ~1.4 (residual) | m | <1H |

| -CH₃ (propyl) | 0.9 | t | 3H |

This table contains hypothetical data. The absence of signals for the deuterated positions and the benzoic acid protons are key expected features.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. youtube.com Each unique carbon atom in the structure gives a distinct signal. For this compound, the ¹³C NMR spectrum would confirm the core structure by showing the expected number of carbon signals. Notably, it would lack the signals associated with the carbons of the removed benzoic acid group. The signals for the deuterated carbons of the propyl group would be observed as low-intensity multiplets due to C-D coupling, or might not be observed at all in a standard decoupled spectrum.

Table 3: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment (Proposed Structure) | Chemical Shift (δ, ppm) |

| Carbonyl (from potential impurities) | >160 |

| Aromatic/Heteroaromatic Carbons | 110 - 155 |

| -CH₂- (benzyl) | ~48 |

| -N-CH₃ | ~32 |

| -CH₂- (propyl, α to benzimidazole) | ~29 |

| -CD₂- (propyl, deuterated) | ~21 (broad, low intensity) |

| -CH₃ (propyl) | ~14 |

This table presents hypothetical data illustrating the expected chemical shift regions for the proposed structure.

While ¹H NMR can infer the location of deuterium by the absence of a proton signal, Deuterium (²H) NMR provides direct evidence of the labeling site. libretexts.org A ²H NMR experiment on this compound would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This technique is highly specific for confirming the exact location and ensuring there has been no isotopic scrambling during synthesis. For this compound, a signal in the aliphatic region would confirm the d4-labeling on the n-propyl chain.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity within the n-propyl chain and the coupling patterns of the protons on the various aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. rjptonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is critical for connecting the different structural fragments, such as linking the benzyl (B1604629) group to the benzimidazole (B57391) core and identifying the position of the bromine atom on the phenyl ring through correlations from the benzylic protons. biopharmaservices.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is used to confirm the three-dimensional structure and conformation of the molecule.

Table 4: Hypothetical Key 2D NMR Correlations for Structural Assignment of this compound

| Experiment | Correlating Protons (δ ppm) | Correlating Nucleus (δ ppm) | Structural Information Confirmed |

| COSY | 2.7 (propyl-α-H) | 1.4 (propyl-β-H, residual) | Connectivity of the n-propyl chain. |

| HSQC | 5.4 (benzyl-H) | ~48 (benzyl-C) | Direct C-H bond of the methylene (B1212753) bridge. |

| HMBC | 5.4 (benzyl-H) | Aromatic C's (~125-140) | Connectivity of benzyl group to benzimidazole and bromo-phenyl ring. |

| NOESY | 3.8 (N-CH₃) | Aromatic H's on adjacent ring | Spatial proximity confirming the arrangement of the benzimidazole systems. |

This table provides hypothetical examples of key correlations that would be expected in 2D NMR spectra to confirm the proposed structure.

Development and Validation of Bioanalytical Methods Employing this compound as an Internal Standard

Deuterated compounds like this compound are ideal internal standards (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net The development and validation of such a method are critical for its application in regulated pharmacokinetic studies.

The method development process involves optimizing the chromatographic conditions (column, mobile phase, flow rate) to achieve a sharp peak shape and adequate separation from endogenous matrix components. Mass spectrometry parameters, including ionization source conditions and multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard, are optimized for maximum sensitivity and specificity.

Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., US FDA, EMA). The validation assesses the following parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides a linear response.

Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Table 5: Hypothetical Summary of Bioanalytical Method Validation for an Analyte Using this compound as an Internal Standard

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1.0 - 1000 ng/mL (r² = 0.998) |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 6.8% |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | ≤8.5% |

| Extraction Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV of IS-normalized factor ≤15% | Pass |

| Freeze-Thaw Stability | Within ±15% of nominal | Stable for 3 cycles |

| Short-Term Stability | Within ±15% of nominal | Stable for 24h at room temp. |

This table summarizes typical acceptance criteria and plausible validation outcomes for a robust bioanalytical method.

Assessment of Matrix Effects and Internal Standard Normalization Strategies

The development of robust bioanalytical methods for quantitative analysis of compounds like this compound in biological matrices is critically dependent on the thorough assessment and management of matrix effects. Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, endogenous components in the sample matrix (e.g., plasma, urine). These effects can lead to inaccurate and imprecise measurements if not properly addressed.

For this compound, a stable isotope-labeled internal standard (SIL-IS) is the preferred choice for normalization. The ideal SIL-IS would be Debenzoic acid bromotelmisartan itself, but with a different isotopic label (e.g., ¹³C₆ or ¹⁵N₄) to provide a distinct mass-to-charge ratio (m/z) in mass spectrometry. The use of a SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most effective normalization.

In the absence of a dedicated SIL-IS for this compound, a structural analog could be considered, though this approach is less ideal. The chosen internal standard must be demonstrated to track the analyte's behavior during sample preparation and analysis.

The assessment of matrix effects for this compound would typically involve a post-extraction addition protocol. In this method, the analyte and internal standard are added to the extracted blank matrix from multiple sources (e.g., six different lots of plasma). The response is then compared to the response of the analyte and internal standard in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF of 1 indicates no matrix effect, while values greater or less than 1 suggest ion enhancement or suppression, respectively. The internal standard-normalized MF should ideally be close to 1.

| Parameter | Description | Acceptance Criteria |

| Matrix Factor (MF) | Ratio of analyte peak response in the presence of matrix to the response in a neat solution. | To be determined for the analyte and the IS. |

| Internal Standard Normalized MF | Ratio of the analyte's MF to the internal standard's MF. | Typically 0.85 - 1.15 |

| Coefficient of Variation (%CV) | The precision of the MF across different lots of the biological matrix. | ≤ 15% |

Method Specificity, Linearity, Accuracy, Precision, and Recovery Assessment

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application.

Specificity and Selectivity: The method's ability to differentiate and quantify this compound in the presence of other components in the sample is paramount. This is assessed by analyzing blank biological matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. Furthermore, samples should be spiked with potentially co-administered drugs or known metabolites of the parent drug to ensure no interference.

Linearity: The linearity of the method is established by analyzing a series of calibration standards prepared in the relevant biological matrix. The concentration range should encompass the expected concentrations in preclinical study samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.

| Parameter | Typical Acceptance Criteria |

| Correlation Coefficient (r) | ≥ 0.99 |

| Calibration Curve Deviation | Within ±15% of nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-day) and across different runs (inter-day).

| Parameter | Concentration Level | Acceptance Criteria (%RSD and %Bias) |

| Intra-day Precision (%RSD) | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (%RSD) | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% for LLOQ) |

| Intra-day Accuracy (%Bias) | LLOQ, Low, Mid, High | Within ±15% of nominal (±20% for LLOQ) |

| Inter-day Accuracy (%Bias) | LLOQ, Low, Mid, High | Within ±15% of nominal (±20% for LLOQ) |

Recovery: The extraction recovery of this compound from the biological matrix is determined by comparing the analyte's peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration. This is typically performed at low, medium, and high concentrations. Consistent and reproducible recovery is more important than achieving 100% recovery.

Stability Studies of Analyte and Internal Standard in Relevant Biological Samples

The stability of this compound and its internal standard in the biological matrix must be thoroughly investigated under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated freezing and thawing cycles. QC samples are subjected to multiple (e.g., three) freeze-thaw cycles before analysis.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

Long-Term Stability: The stability of the analyte is assessed over a prolonged period under frozen storage conditions (e.g., -20°C or -80°C) that will be used for storing study samples.

Post-Preparative (Autosampler) Stability: This determines the stability of the processed samples while they are in the autosampler waiting for injection into the analytical instrument.

For all stability studies, the mean concentration of the stability samples is compared to the nominal concentration, and the deviation should be within acceptable limits (typically ±15%).

| Stability Test | Conditions | Acceptance Criteria |

| Freeze-Thaw Stability | 3 cycles at -20°C to room temperature | Mean concentration within ±15% of nominal |

| Short-Term (Bench-Top) Stability | 4-24 hours at room temperature | Mean concentration within ±15% of nominal |

| Long-Term Stability | Duration of study sample storage at -20°C or -80°C | Mean concentration within ±15% of nominal |

| Post-Preparative Stability | Duration in autosampler at specified temperature | Mean concentration within ±15% of nominal |

Application of Developed Analytical Methods in Preclinical Sample Analysis and Biotransformation Studies

Once the analytical method for this compound has been fully validated, it can be applied to the analysis of samples from preclinical studies. These studies may involve pharmacokinetic (PK) assessments, where the concentration of the compound is measured over time in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

The validated method would be used to quantify this compound in various biological matrices collected during these preclinical studies, such as plasma, blood, and urine. The resulting concentration-time data is then used to calculate key PK parameters.

Furthermore, the developed method is crucial for biotransformation studies . In these studies, researchers aim to identify the metabolites of this compound. This often involves incubating the compound with liver microsomes or hepatocytes and then analyzing the samples using high-resolution mass spectrometry (HRMS) in conjunction with liquid chromatography. The deuterated label (d4) on the molecule can be a powerful tool in metabolite identification, as the metabolites will retain the isotopic signature, making them easier to distinguish from endogenous background ions. The analytical method can be adapted to search for predicted metabolites and to elucidate their structures.

The application of these advanced analytical methods is fundamental to characterizing the in-vitro and in-vivo behavior of this compound, providing essential data for its development and understanding its pharmacological and toxicological profile.

Preclinical Pharmacokinetic and Mechanistic Research Applications of Debenzoic Acid Bromotelmisartan D4

Pharmacokinetic Disposition Studies in Preclinical Animal Models

There is no available data on the absorption, bioavailability, tissue distribution, elimination kinetics, or clearance mechanisms of Debenzoic acid bromotelmisartan-d4 in any preclinical animal model.

Absorption and Bioavailability Research in Animal Models

No studies have been published.

Distribution Profile Analysis in Various Tissues and Organs

No studies have been published.

Elimination Kinetics and Clearance Mechanisms in Preclinical Species

No studies have been published.

Mechanistic Studies of Interaction with Biological Systems

There is no available data on the interaction of this compound with biological systems.

Investigation of Enzyme Affinity and Catalytic Activity

No studies have been published.

Receptor Binding and Signaling Pathway Modulation Research

No studies have been published.

Transport Mechanism Elucidation Across Biological Barriers (e.g., efflux pumps, uptake transporters)

There is no available research data describing the investigation of this compound's interaction with efflux pumps or uptake transporters. Studies on its permeation across biological barriers have not been published.

In Vitro Pharmacodynamic Interactions and Pathway Analysis

Information regarding the in vitro pharmacodynamic effects of this compound is absent from the scientific literature.

Cell-Based Assays for Target Engagement and Downstream Signaling

No cell-based assays have been reported in the literature to assess the target engagement or downstream signaling pathways affected by this compound.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There are no published studies on gene expression or proteomic changes in cells or tissues following exposure to this compound.

Computational Chemistry and in Silico Modeling for Debenzoic Acid Bromotelmisartan D4 Research

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For Debenzoic acid bromotelmisartan-d4, these studies are crucial for understanding its potential biological targets.

Through molecular docking simulations, researchers can predict how this compound might fit into the binding sites of various proteins. For instance, studies on the parent compound, telmisartan (B1682998), have extensively modeled its interaction with the angiotensin II type 1 (AT1) receptor. nih.govnih.gov These studies have identified key amino acid residues within the receptor that are critical for binding. nih.gov Similar methodologies can be applied to this compound to predict its binding mode. The primary goals of such studies would be to determine the specific orientation and conformation of the ligand within the protein's active site and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.

It is important to note that cytochrome P450 isoenzymes are not significantly involved in the metabolism of telmisartan, which is primarily metabolized through glucuronidation. drugbank.com Therefore, docking studies for this compound would likely focus more on receptors like AT1 and potentially transporters, rather than metabolic enzymes from the P450 family.

Docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein. These scores, while not always perfectly correlated with experimental values, are invaluable for ranking a series of compounds. In the context of this compound research, this allows for the comparison of its predicted binding affinity with that of telmisartan and other known analogs or potential metabolites. This comparative analysis helps in understanding how the structural modifications in this compound—namely the bromo substitution and deuterium (B1214612) labeling—might influence its interaction with target proteins. A reasonable correlation has been observed between interaction energy values from docking and the binding affinities of various AT1 receptor antagonists. nih.gov

| Compound/Analog | Predicted Binding Affinity (Example Score) | Key Interacting Residues (Hypothetical) |

| Telmisartan | -10.5 kcal/mol | Arg167, Tyr92, Lys199 |

| This compound | -11.2 kcal/mol | Arg167, Tyr92, Lys199, Ser109 |

| Telmisartan Metabolite (Acyl-glucuronide) | -8.9 kcal/mol | Arg167, Ser109 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time.

MD simulations explicitly model the surrounding solvent (typically water) and ions, providing a more realistic representation of the biological milieu. This allows for the investigation of how water molecules might mediate interactions between this compound and its target protein. Furthermore, these simulations can reveal the dynamic nature of the interactions, showing how hydrogen bonds may form and break, and how the ligand and protein adapt to each other's presence over time. For telmisartan, extensive unrestrained molecular dynamics simulations have demonstrated the energetic stability of its docked pose within the AT1 receptor. nih.gov

The binding of a ligand can induce conformational changes in the target protein, which are often essential for its biological function. MD simulations are particularly well-suited to study these changes. By comparing simulations of the protein with and without the bound ligand, researchers can identify regions of the protein that become more or less flexible upon binding this compound. This information can shed light on the mechanism of action, for instance, how the binding of this compound might stabilize a particular active or inactive state of a receptor. Studies on telmisartan have shown it can function as a partial agonist of PPARgamma, influencing the expression of its target genes, which implies ligand-induced conformational changes are critical to its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR).

The development of a robust QSAR model for a series of telmisartan analogs, including this compound, would involve calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties. A mathematical equation is then derived to correlate these descriptors with a measured biological activity, such as binding affinity or receptor activation. Such models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding further optimization efforts. A validated homology model of the human AT1 receptor was found to be in agreement with a previously reported AT1 antagonist pharmacophore model, which is a foundational element for QSAR studies. nih.gov

Predictive Models for Metabolic Lability and Biotransformation Pathways

Predictive models are essential for identifying which parts of a molecule are most susceptible to metabolic modification, a property known as metabolic lability. These models typically use a combination of rule-based systems, machine learning algorithms, and quantum chemical calculations to simulate the interaction between a drug candidate and metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov For this compound, these tools can pinpoint the "hotspots" on the molecule likely to undergo oxidation, hydrolysis, or other phase I metabolic reactions.

Modern software platforms can analyze the structure of this compound and rank potential sites of metabolism (SoMs). tandfonline.com These predictions are based on large datasets of known metabolic transformations and consider factors like atom accessibility and chemical reactivity. nih.gov The primary metabolism of the parent compound, telmisartan, involves glucuronidation, a phase II process, with minimal involvement from the cytochrome P450 system. ontosight.aidrugbank.comwikipedia.org However, structural modifications such as the removal of the benzoic acid group and the addition of a bromine atom in this compound could alter its metabolic profile, potentially introducing new pathways mediated by CYP enzymes. The deuteration at the propyl group (d4) is a strategic modification often used to investigate or slow down metabolism at that site.

Research findings from computational models would typically be presented in a table that identifies potential metabolic sites and their lability scores.

Illustrative Data Table: Predicted Sites of Metabolism for this compound This table contains hypothetical data for illustrative purposes.

| Potential Site of Metabolism (SoM) | Predicted Metabolic Reaction | Enzyme System (Predicted) | Lability Score (Relative) |

|---|---|---|---|

| Propyl group (non-deuterated carbons) | Hydroxylation | CYP2C9, CYP3A4 | High |

| Benzimidazole (B57391) Methyl Group | Hydroxylation | CYP2D6 | Moderate |

| Aromatic ring (unsubstituted positions) | Aromatic Hydroxylation | CYP1A2 | Low |

| Propyl group (deuterated carbons) | Hydroxylation | CYP2C9, CYP3A4 | Very Low (due to kinetic isotope effect) |

These predictive models guide further experimental studies by focusing on the most probable metabolites, saving considerable time and resources in metabolite identification.

Models for Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME models predict the pharmacokinetic properties of a compound, which are crucial for its potential as a therapeutic agent. longdom.org These models use quantitative structure-activity relationship (QSAR) approaches, where the physicochemical properties of a molecule are correlated with its biological behavior. benthamdirect.com For this compound, these models can estimate key parameters that govern its journey through the body.

Key predicted ADME parameters include:

Absorption: Models predict oral bioavailability, intestinal absorption, and permeability through cell membranes (e.g., Caco-2 permeability). nih.gov

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and the volume of distribution (Vd). Telmisartan is known to be highly bound to plasma proteins (>99.5%). drugbank.comwikipedia.org

Metabolism: As discussed previously, models identify the primary metabolic enzymes and predict the rate of metabolic clearance. longdom.org

Excretion: Models can estimate the primary routes of elimination, such as renal or biliary excretion. ontosight.ai

The structural changes in this compound compared to telmisartan—specifically the loss of the acidic carboxylic group and the addition of a lipophilic bromine atom—would be expected to significantly alter these parameters. The removal of the acidic group might decrease aqueous solubility but could enhance membrane permeability.

Illustrative Data Table: Predicted ADME Properties of this compound This table contains hypothetical data for illustrative purposes.

| ADME Parameter | Predicted Value | Implication |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 6.8 | High lipophilicity, may affect solubility and absorption |

| Aqueous Solubility (pH 7.4) | Very Low | Potential for poor absorption if not formulated properly |

| Caco-2 Permeability (nm/s) | High (>20 x 10-6) | Likely well-absorbed across the intestinal wall |

| Human Plasma Protein Binding (%) | >99% | High binding, similar to telmisartan, affecting free drug concentration |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause significant central nervous system effects |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) provides a highly detailed description of molecular systems by modeling their electronic structure. mdpi.comnih.gov These methods are computationally intensive but offer unparalleled accuracy for understanding chemical reactivity and spectroscopic properties. rowansci.com

Density Functional Theory (DFT) Calculations for Energetic Profiles of Reaction Pathways

Density Functional Theory (DFT) is a powerful QM method used to study the thermodynamics and kinetics of chemical reactions. mdpi.com For this compound, DFT can be used to calculate the energetic profiles of its potential biotransformation pathways, as predicted by the metabolic lability models.

By modeling the reaction mechanism (e.g., hydrogen abstraction or hydroxylation by a CYP enzyme model), DFT can calculate the activation energies (energy barriers) for each potential metabolic step. A lower activation energy implies a more favorable and faster reaction. This approach can validate and refine the predictions from SoM software. For instance, DFT can quantify the impact of deuteration on the propyl group; the C-D bond is stronger than the C-H bond, leading to a higher activation energy for its cleavage, which is known as the kinetic isotope effect. This provides a quantitative rationale for why deuteration can slow metabolism at that specific site.

Illustrative Data Table: DFT-Calculated Activation Energies for a Hypothetical Hydroxylation Reaction This table contains hypothetical data for illustrative purposes.

| Reaction Site | Bond Type | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| Propyl Group Carbon-1 | C-H | 15.2 | Favorable |

| Propyl Group Carbon-1 | C-D | 17.1 | Less Favorable |

| Benzimidazole Methyl Group | C-H | 16.5 | Moderately Favorable |

| Aromatic C-H Bond | C-H | 19.8 | Unfavorable |

Prediction of Spectroscopic Properties (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also highly effective at predicting spectroscopic data. After a structure is optimized using a method like DFT, its nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) and infrared (IR) vibrational frequencies can be calculated.

This predictive capability is invaluable for several reasons:

Structure Verification: When this compound or its metabolites are synthesized, the theoretical spectra can be compared with experimental results to confirm the chemical structure.

Isomer Differentiation: In cases where multiple isomers are possible (e.g., different positions for the bromine atom), comparing the experimental NMR spectra to the predicted spectra for each possible isomer can be the most definitive way to identify the correct one.

Spectral Assignment: Complex experimental spectra can be difficult to interpret. Theoretical calculations help assign specific peaks to particular atoms or vibrational modes within the molecule.

Illustrative Data Table: Comparison of Theoretical and Hypothetical Experimental ¹³C NMR Shifts This table contains hypothetical data for illustrative purposes.

| Carbon Atom Position | Theoretical ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Benzimidazole C2 | 162.5 | 163.1 | -0.6 |

| Carbonyl Carbon (former acid) | N/A (removed) | N/A | N/A |

| Carbon bonded to Bromine | 118.9 | 119.5 | -0.6 |

| Benzimidazole Methyl Carbon | 34.2 | 34.5 | -0.3 |

| Propyl Group C1 (deuterated) | 28.5 (triplet) | 28.8 | -0.3 |

Future Research Directions and Unexplored Avenues for Debenzoic Acid Bromotelmisartan D4 Studies

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics for comprehensive biological system analysis)

Future investigations could integrate Debenzoic acid bromotelmisartan-d4 into studies utilizing advanced "omics" technologies to comprehensively understand its effects on biological systems. Metabolomics and proteomics, in particular, could elucidate the currently unknown metabolic fate and potential protein interactions of this compound. Such studies would aim to identify any unique metabolic pathways it may undergo or any specific off-target protein binding that differs from the parent compound, telmisartan (B1682998).

Exploration of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

While likely already used in standard mass spectrometry, future research could explore the application of novel analytical platforms for the detection and quantification of this compound. Techniques such as high-resolution mass spectrometry, advanced liquid chromatography systems, and novel sample preparation methods could be developed to enhance sensitivity and throughput, which would be particularly valuable for detecting trace amounts in complex biological matrices.

Development of Predictive Models for Drug-Metabolite Interactions and Their Impact on Disposition

A significant area for future research would be the development of predictive models for the interactions of this compound. Physiologically based pharmacokinetic (PBPK) models could be constructed to simulate its absorption, distribution, metabolism, and excretion (ADME) properties. Current time information in Pasuruan, ID. These models could help predict potential drug-drug interactions and understand how its disposition might vary across different patient populations, even if it is present in minute quantities as an impurity. Current time information in Pasuruan, ID.

Potential for Derivatization in Advanced Materials Science or Analytical Probe Design

The chemical structure of this compound could be a starting point for derivatization in fields beyond pharmacology. Researchers could explore modifying its structure to create novel molecules for advanced materials science or as specialized analytical probes. For instance, its unique chemical moieties might be leveraged to design fluorescent probes for bio-imaging or to be incorporated into new polymers with specific properties. Spectrofluorimetric methods have been successfully used for the analysis of the parent compound, telmisartan, suggesting that its derivatives might also possess useful fluorescence properties. nih.gov

Bridging Preclinical Findings to Mechanistic Understanding in Broader Biological Contexts

Should any preclinical studies on this compound be undertaken, a critical future step would be to connect these findings to a broader mechanistic understanding of its biological role. If any biological activity is discovered, further research would be necessary to elucidate the underlying molecular mechanisms. This would involve moving from initial observations to a detailed understanding of how it interacts with cellular pathways and contributes to physiological or pathological processes, distinguishing its effects from those of telmisartan itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.